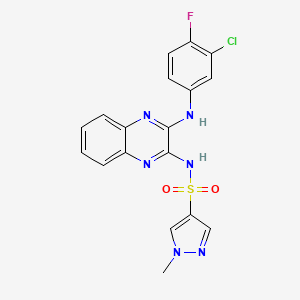

N-(3-((3-chloro-4-fluorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-((3-chloro-4-fluorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a compound that belongs to the class of quinoxalines . Quinoxalines are important biological agents with several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Synthesis Analysis

The synthesis of quinoxalines has been extensively studied for the last two decades . The first step entails the protection of the amino group of 3-chloro-4-fluoro benzamine via acetylation reaction to give an intermediate n-(3-chloro-4-fluorophenyl)acetamide with 89% yield . Further, the nitration reaction is carried out to yield another intermediate N -(2-nitro-4-fluoro-5-chlorophenyl)acetamide with a 90% yield .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoxalines include acetylation and nitration reactions . These reactions are part of the synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Aplicaciones Científicas De Investigación

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown potential in the field of oncology. They can interact with various targets and receptors, potentially inhibiting the proliferation of cancer cells .

Anti-Microbial Activity

These compounds have demonstrated anti-microbial properties, making them useful in combating various microorganisms .

Anti-Convulsant Activity

Quinoxaline derivatives may have anti-convulsant properties, which could be beneficial in the treatment of epilepsy and other seizure disorders .

Anti-Tuberculosis Activity

These compounds have shown potential in the fight against tuberculosis, a serious infectious disease .

Anti-Malarial Activity

Quinoxaline derivatives could be used in the development of new anti-malarial drugs .

Anti-Leishmanial Activity

These compounds may have anti-leishmanial properties, which could be beneficial in the treatment of Leishmaniasis, a disease caused by the Leishmania parasite .

Direcciones Futuras

Quinoxalines have a great future in medicinal chemistry due to their diverse therapeutic uses . They have become the crucial component in drugs used to treat various diseases, and it has become essential to synthesize drugs to combat deadly pathogens for now and near future . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Propiedades

IUPAC Name |

N-[3-(3-chloro-4-fluoroanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN6O2S/c1-26-10-12(9-21-26)29(27,28)25-18-17(22-11-6-7-14(20)13(19)8-11)23-15-4-2-3-5-16(15)24-18/h2-10H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTMGPIOSZZZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((3-chloro-4-fluorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)

![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485298.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2485300.png)

![8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2485301.png)

![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)

![ethyl 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485317.png)

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2485319.png)